4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Preparation Methods
The synthesis of 4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve high-temperature transesterification or ester hydrolysis to obtain the desired product.
Chemical Reactions Analysis
4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like bromine.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: Substitution reactions can occur, where specific functional groups are replaced by others, often using alkylamines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to various biological responses .
Comparison with Similar Compounds
4-hydroxy-1-methyl-2-oxo-N-propyl-1,2-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share a similar core structure but differ in their functional groups.
Roquinimex (linomide): Another compound with a similar structure but different biological activities.
Nalidixic Acid: A quinolone derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16(2)14(11)19/h4-7,17H,3,8H2,1-2H3,(H,15,18) |
InChI Key |
DTHJHIKMMDXSAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
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